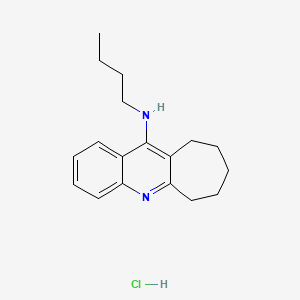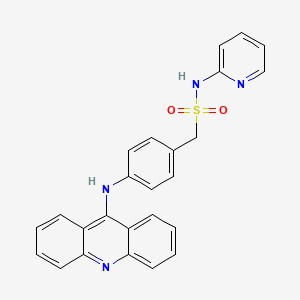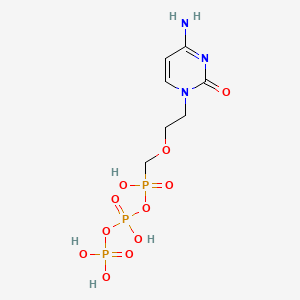
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine typically involves the phosphorylation of cytosine derivatives. The process begins with the protection of the amino group of cytosine, followed by the introduction of the diphosphorylphosphonylmethoxyethyl group through a series of phosphorylation reactions. Common reagents used in these reactions include phosphoryl chloride and triethylamine, under conditions that ensure the selective phosphorylation of the desired sites.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, where nucleophiles such as hydroxide ions replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Hydroxide ions, in a basic medium.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further analyzed for their biological activity and stability.
Wissenschaftliche Forschungsanwendungen
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine: The parent compound, which is a natural nucleobase found in DNA and RNA.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Cytarabine: A nucleoside analog used in chemotherapy for the treatment of leukemia.
Uniqueness
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is unique due to its diphosphorylphosphonylmethoxyethyl group, which enhances its stability and allows for specific interactions with biological targets. This structural modification distinguishes it from other cytosine analogs and contributes to its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
130029-17-3 |
|---|---|
Molekularformel |
C7H14N3O11P3 |
Molekulargewicht |
409.12 g/mol |
IUPAC-Name |
2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C7H14N3O11P3/c8-6-1-2-10(7(11)9-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H2,8,9,11)(H2,14,15,16) |
InChI-Schlüssel |
JFPUKSSBXHKJCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




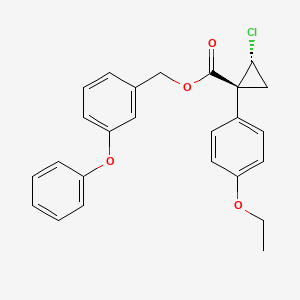

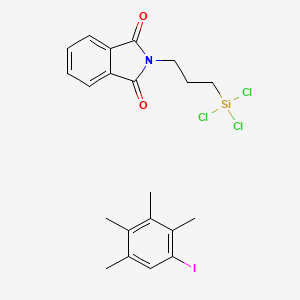
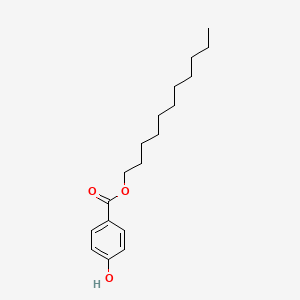
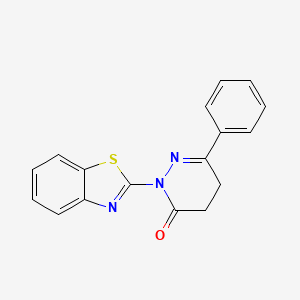
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)


